molecular formula C14H14N2O3 B2388570 N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide CAS No. 2034497-12-4

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2388570
CAS No.: 2034497-12-4
M. Wt: 258.277
InChI Key: DHTNUQVPBKEBCR-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in modulating biological pathways and has been studied for its anti-inflammatory and analgesic properties.

    Medicine: Its potential therapeutic applications include the treatment of inflammatory diseases and pain management.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets are not fully elucidated, it is believed to modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response . This modulation can lead to reduced production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide can be compared with other isoxazole derivatives, such as:

    N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide: This compound has similar structural features but includes a methyl group on the nitrogen atom.

    5-methylisoxazole-3-carboxamide: This compound lacks the isochroman-3-ylmethyl group but retains the isoxazole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-12-7-10-3-1-2-4-11(10)9-18-12/h1-6,12H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNUQVPBKEBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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